
cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate is a coordination compound that features a titanium center coordinated to cyclopenta-1,3-diene and trifluoromethanesulfonate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of a trifluoromethanesulfonate source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The general reaction scheme can be represented as follows:
TiCl4+C5H6+CF3SO3H→Ti(C5H5)2(CF3SO3)2+2HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands, such as halides or other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-valent titanium complexes, while substitution reactions may produce new titanium coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as in drug delivery systems.
Wirkmechanismus
The mechanism of action of cyclopenta-1,3-diene;titanium(4+) trifluoromethanesulfonate involves the coordination of the titanium center to the ligands, which can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the titanium center can activate substrates and facilitate their conversion to desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanocene Dichloride: A similar compound with two cyclopentadienyl ligands and two chloride ligands.
Zirconocene Dichloride: Similar to titanocene dichloride but with a zirconium center.
Ferrocene: A compound with two cyclopentadienyl ligands coordinated to an iron center.
Uniqueness
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate ligand, which can impart different electronic and steric properties compared to other similar compounds. This can result in different reactivity and applications, particularly in catalysis and materials science.
Eigenschaften
Molekularformel |
C12H2F6O6S2Ti-8 |
|---|---|
Molekulargewicht |
468.1 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate |
InChI |
InChI=1S/2C5H.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1H;2*(H,5,6,7);/q2*-5;;;+4/p-2 |
InChI-Schlüssel |
VJUWAFGEJRHTHS-UHFFFAOYSA-L |
Kanonische SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


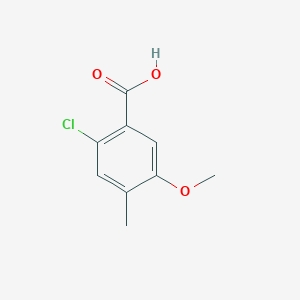
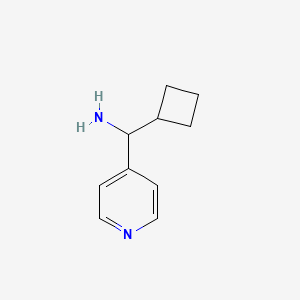
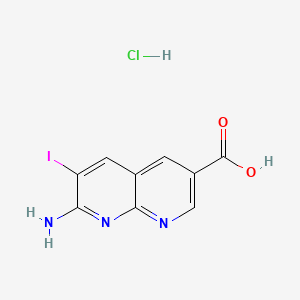
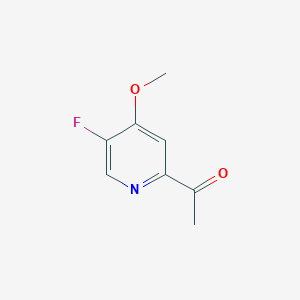
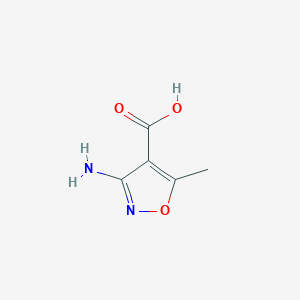

![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)
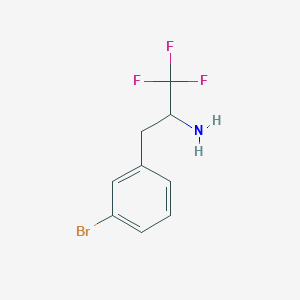
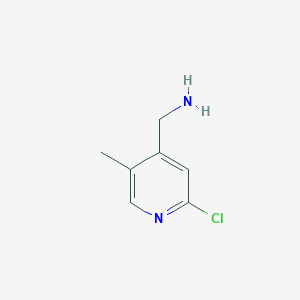
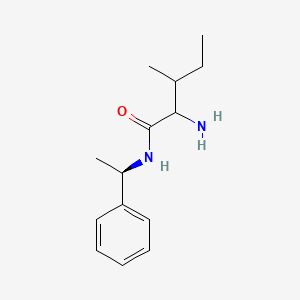



![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)
